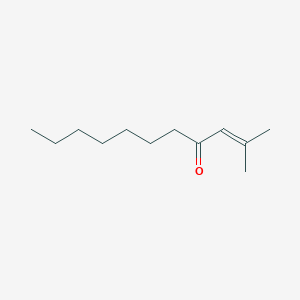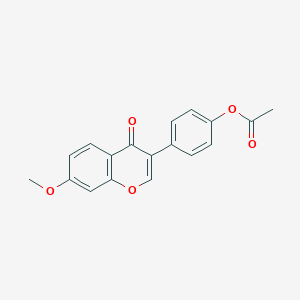
4-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate is a chemical compound that belongs to the class of chromen-4-one derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate typically involves the condensation of 7-methoxy-4-oxo-4H-chromen-3-yl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of 4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromen-4-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromen-4-one derivatives .
Applications De Recherche Scientifique
4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes and pigments
Mécanisme D'action
The mechanism of action of 4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its anti-inflammatory and anticancer effects. It also interacts with cellular signaling pathways, modulating the expression of genes involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide
- 4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl hexopyranoside
- 5,7-Dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl)-2-(4-hydroxyphenyl)-4H-chromen-4-one .
Uniqueness
4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate is unique due to its specific substitution pattern on the chromen-4-one ring, which imparts distinct biological activities and chemical reactivity. Its methoxy and acetate groups contribute to its unique properties compared to other similar compounds .
Propriétés
Numéro CAS |
62536-80-5 |
|---|---|
Formule moléculaire |
C18H14O5 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
[4-(7-methoxy-4-oxochromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C18H14O5/c1-11(19)23-13-5-3-12(4-6-13)16-10-22-17-9-14(21-2)7-8-15(17)18(16)20/h3-10H,1-2H3 |
Clé InChI |
DUGVSQDPSKOGIV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





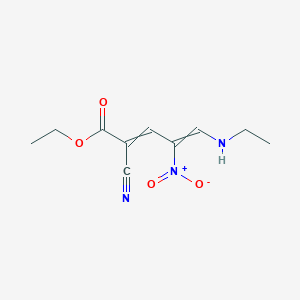
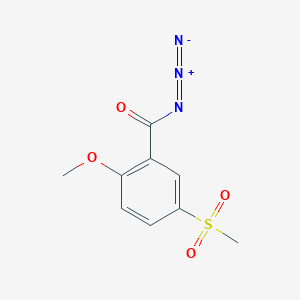
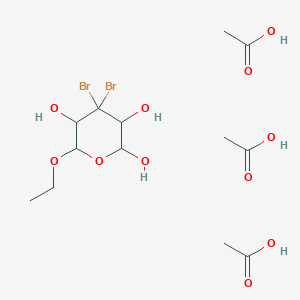
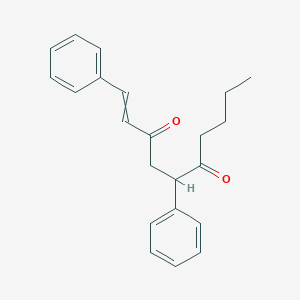
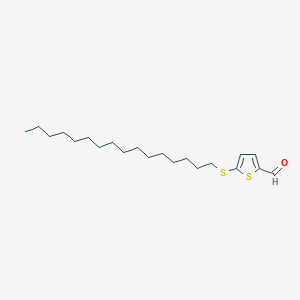
![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
![7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14516333.png)
![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![3-[(2-Hydroxyphenyl)methyl]-2-methylphenol](/img/structure/B14516347.png)
![9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14516351.png)
